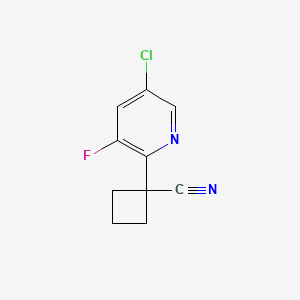

CID 130544251

Description

For instance, compounds in (e.g., betulin derivatives like CID 10153267) are described with their 2D/3D structures, functional groups, and roles as enzyme inhibitors . Similarly, oscillatoxin derivatives in (e.g., CID 101283546) are characterized by their macrocyclic lactone structures and bioactivity profiles .

Without specific data, a standard introduction would include:

Properties

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-7-4-8(12)9(14-5-7)10(6-13)2-1-3-10/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRKCGPWCGEFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Using and as templates, comparisons typically focus on structural analogs, functional analogs, or compounds with shared biological targets. Below is a generalized framework:

Table 1: Structural and Functional Comparison of CID 130544251 with Analogs

Key Findings from Comparative Studies (Based on and ):

Structural Similarities :

- Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) share a triterpene backbone but differ in substituents, impacting solubility and binding affinity to targets like CYP3A4 .

- Oscillatoxin derivatives (CID 101283546, CID 156582093) vary in methyl groups and side chains, altering cytotoxicity profiles .

Functional Differences :

- Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) in target distinct enzymes (angiotensin receptor vs. PPAR-γ), highlighting the role of functional groups in specificity .

- Betulinic acid (CID 64971) exhibits stronger anticancer activity than betulin (CID 72326) due to enhanced polarity from carboxyl groups .

Pharmacokinetic Properties :

Q & A

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for CID 130544251’s research outputs?

- Methodological Guidance : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Use standardized metadata (e.g., Dublin Core) and open file formats (e.g., .csv for tables) .

Tables: Key Methodological Criteria

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.